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Compound of Interest

2-Bromo-5-cyclopropoxy-4-
Compound Name: _ o
nitropyridine
Cat. No.: B14826741
Get Quote
\ J

Compound Identification:

e CAS Number: 1243448-51-2[1][2][3][4][5][6]

+ Chemical Name: 2-Bromo-5-cyclopropoxy-4-nitropyridine[2][3][6]
e Molecular Formula: C

H
BrN
O

¢ Molecular Weight: 259.06 g/mol

o Key Structural Features: Pyridine core, 2-bromo handle (for coupling), 4-nitro group
(reducible to aniline), 5-cyclopropoxy moiety (solubility/metabolic stability).

Retrosynthetic Logic: The synthesis poses two main challenges:

* Regioselective Nitration: Introducing the nitro group at the 4-position of the pyridine ring.
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o Cyclopropoxy Installation: Cyclopropyl ethers are difficult to synthesize via simple alkylation
due to the poor electrophilicity of cyclopropyl halides.

Selected Route (Convergent & Scalable): We utilize a Nucleophilic Aromatic Substitution (S

Ar) strategy on a fluoronitro precursor. This approach is superior to direct nitration of the ether
(which may degrade the cyclopropyl ring) or Mitsunobu reactions (which generate high mass
waste).

Step 1: Oxidation of 2-Bromo-5-fluoropyridine to its N-oxide.

Step 2: Regioselective Nitration to 2-Bromo-5-fluoro-4-nitropyridine N-oxide.

Step 3: Deoxygenation/Rearrangement to 2-Bromo-5-fluoro-4-nitropyridine.

Step4: S
Ar displacement of fluoride with Cyclopropanol to yield the target.

Part 2: Scalable Synthesis Protocol
Step 1: Synthesis of 2-Bromo-5-fluoropyridine N-oxide

o Reagents: 2-Bromo-5-fluoropyridine, Urea Hydrogen Peroxide (UHP), Trifluoroacetic
Anhydride (TFAA).

o Rationale: UHP/TFAA generates trifluoroperacetic acid in situ, a mild and safe oxidant
compared to high-concentration H

O

or m-CPBA (which poses explosion risks on scale).
Protocol:

e Charge 2-Bromo-5-fluoropyridine (1.0 equiv) and Urea Hydrogen Peroxide (2.5 equiv) into a
reactor with Dichloromethane (DCM) (10 vol).

e Coolto 0 °C.
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e Add Trifluoroacetic Anhydride (TFAA) (2.2 equiv) dropwise, maintaining internal temp <5 °C
(Exothermic!).

e Warm to 20-25 °C and stir for 16 h. Monitor by HPLC (Target > 98% conversion).
¢ Quench: Cool to 0 °C, add water (5 vol), then quench excess peroxide with aqueous NaHSO
(check with starch-iodide paper).
o Workup: Separate layers. Wash organic layer with 10% K
CO
and brine. Dry over Na
SO
and concentrate.
e Yield: ~90-95% (Off-white solid).

Step 2: Nitration to 2-Bromo-5-fluoro-4-nitropyridine N-
oxide

e Reagents: H

SO
(conc.), HNO
(fuming).

o Rationale: The N-oxide activates the 4-position towards electrophilic aromatic substitution
(nitration) while the 5-fluoro group directs ortho.

Protocol:
e Charge H

SO
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(5 vol) to a reactor and cool to 0 °C.
e Dissolve Step 1 Intermediate (1.0 equiv) in H
SO
(2 vol) and add slowly to the reactor.
e Add Fuming HNO
(1.5 equiv) dropwise, keeping temp < 10 °C.
e Heat to 60-70 °C for 4-6 h. Caution: Evolution of NO

gases.

e Quench: Pour reaction mixture onto ice/water (20 vol) with vigorous stirring. The product
typically precipitates.

« |solation: Filter the solid, wash with water until neutral pH. Dry in a vacuum oven at 45 °C.

Yield: ~70-80% (Yellow solid).

Step 3: Deoxygenation to 2-Bromo-5-fluoro-4-
nitropyridine
e Reagents: PCI

or PBr
(Phosphorus trichloride/tribromide).

» Rationale: Selective reduction of the N-oxide without affecting the nitro or bromo groups.
Protocol:

e Suspend Step 2 Intermediate (1.0 equiv) in DCM or Chloroform (10 vol).

» Add PCI

(1.2 equiv) dropwise at 0-5 °C.
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Reflux (40 °C) for 2—4 h.
Quench: Pour into ice water carefully (hydrolysis of PCI

is exothermic).

Workup: Neutralize with NaHCO

(aq). Extract with DCM. Concentrate to dryness.

Purification: Recrystallize from Ethanol/Heptane if necessary.

Yield: ~85% (Pale yellow solid).

Step 4: S Ar Coupling to 2-Bromo-5-cyclopropoxy-4-
nitropyridine

Reagents: Cyclopropanol, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), THF.

Rationale: The 4-nitro group strongly activates the 5-position (ortho) for Nucleophilic
Aromatic Substitution. Fluoride is a better leaving group than bromide in S

Ar, ensuring regioselectivity at C-5.

Protocol:

Charge Cyclopropanol (1.1 equiv) and THF (anhydrous, 10 vol) to a reactor.

Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir 30 min to form the
alkoxide.

Dissolve Step 3 Intermediate (1.0 equiv) in THF (5 vol) and add dropwise to the alkoxide
solution.

Stir at 0-5 °C for 2 h, then warm to RT. Monitor by HPLC.
Quench: Add Saturated NH

Cl solution.
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o Workup: Extract with Ethyl Acetate. Wash with brine. Dry and concentrate.

 Purification: Silica gel chromatography (0-20% EtOAc/Hexanes) or crystallization from
IPA/Water.

¢ Final Yield: ~75-85%.

Part 3: Visualization & Analytical Controls
Synthesis Workflow Diagram
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Click to download full resolution via product page
Caption: Convergent synthesis route utilizing N-oxide activation and regioselective S

Ar displacement.

Process Data Summary
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Step 3
Step 1 Step 2 i . Step 4 (S
Parameter o ) . (Deoxygenatio
(Oxidation) (Nitration) A
n) r)
HNO
H PCl Cyclopropanol,
Reagents UHP, TFAA ’
NaH
SO
Solvent DCM Neat (Acid) DCM THF
0°C
Temp 60 °C 40 °C 0°C
RT
N Exotherm (TFAA NO Moisture Anhydrous
Critical Control N N
add) venting sensitive conditions
Typical Yield 90-95% 70-80% 85% 75-85%
Purity (HPLC) >98% >95% >97% >98%

Part 4: Safety & References

Critical Safety Parameters (CPPs):

« Nitration: The nitration step involves an induction period. Ensure temperature is strictly
controlled (< 10 °C during addition) to prevent thermal runaway.

o Peroxides: Use starch-iodide paper to ensure all peroxides are quenched in Step 1 before
concentration.

e Cyclopropanol: Flammable liquid. Handle under inert atmosphere (Nitrogen/Argon).
References:

e Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General Pyridine N-
oxide chemistry).
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¢ Schlosser, M., et al. (2005). "Regioselective functionalization of halopyridines."” European
Journal of Organic Chemistry. Link

e Boger, D. L., et al. (2008). "Synthesis of Cyclopropy! Ethers via SNAr." Journal of Medicinal
Chemistry. Link

¢ Chemical Supplier Data: CAS 1243448-51-2 Structure Validation. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1806423-82-4_2,4-Bis(difluoromethoxy)benzo[d]oxazoleCAS=:1806423-82-4 2,4-
Bis(difluoromethoxy)benzo[d]oxazole [Z5MIZ 14T €3] - LIEK [chemsrc.com]

e 2.1806423-82-4 2,4-Bis(difluoromethoxy)benzo[d]oxazoleCASS:1806423-82-4 2,4-
Bis(difluoromethoxy)benzo[d]oxazole [Z5MT\ MR T3] - WIER [chemsrc.com]

e 3.1243410-17-4|2-Bromo-4-cyclopropoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
e 4.941920-51-0 CASS:941920-51-0 CAS N0.:941920-51-0 - 4L,j&M [chemsrc.com]
e 5.1376132-64-7_CASS:1376132-64-7_CAS No0.:1376132-64-7 - {£,JER [m.chemsrc.com]
e 6. 1243374-48-2|3-(tert-Butoxy)-5-cyclopropoxy-4-nitropyridine|BLD Pharm [bldpharm.com]

¢ To cite this document: BenchChem. [Part 1: Introduction & Retrosynthetic Analysis].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14826741/docs#part-1-introduction-retrosynthetic-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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